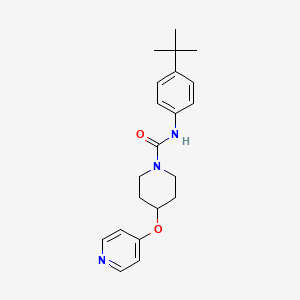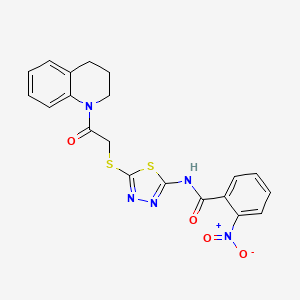![molecular formula C24H16BrN3O B2574652 2-bromo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 537020-36-3](/img/structure/B2574652.png)
2-bromo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a bromine atom, a naphthalene ring, and an imidazo[1,2-a]pyridine moiety, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
The synthesis of 2-bromo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the one-pot tandem cyclization/bromination in ethyl acetate with TBHP, which promotes the cyclization to form imidazo[1,2-a]pyridines followed by further bromination .
Analyse Chemischer Reaktionen
2-bromo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2), TBHP, and other oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with TBHP in ethyl acetate can lead to the formation of 3-bromoimidazo[1,2-a]pyridines .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications due to its unique structure and biological activities. It is used in medicinal chemistry for the development of new therapeutic agents. . Additionally, this compound can be used as a building block for the synthesis of other complex molecules in organic chemistry.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. Imidazo[1,2-a]pyridines are known to interact with γ-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system . By binding to these receptors, the compound can modulate neurotransmission and exert its therapeutic effects. Additionally, the bromine atom in the structure may enhance the compound’s binding affinity and selectivity for its targets.
Vergleich Mit ähnlichen Verbindungen
2-bromo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide can be compared with other similar compounds, such as N-(pyridin-2-yl)amides and other imidazo[1,2-a]pyridines. These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and applications . For example, zolpidem and alpidem are well-known imidazo[1,2-a]pyridine derivatives used as hypnotic agents . The presence of the naphthalene ring and bromine atom in this compound makes it unique and potentially more effective in certain applications.
Eigenschaften
IUPAC Name |
2-bromo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3O/c25-20-10-4-3-9-19(20)24(29)27-23-22(26-21-11-5-6-14-28(21)23)18-13-12-16-7-1-2-8-17(16)15-18/h1-15H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRAODLFDHEJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CC=CC4=N3)NC(=O)C5=CC=CC=C5Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(3,4-dimethoxyphenyl)methanol](/img/structure/B2574569.png)

![(2E)-3-[2-(Benzyloxy)-5-iodophenyl]acrylic acid](/img/structure/B2574572.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B2574574.png)
![5-[(4-Chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2574575.png)


![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide](/img/structure/B2574582.png)
![N-(2-methoxy-5-methylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2574583.png)

![2-(4-Chlorophenoxy)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-methylpropan-1-one](/img/structure/B2574586.png)
![3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one](/img/structure/B2574587.png)

![2-[(diphenylmethyl)sulfanyl]-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2574589.png)
